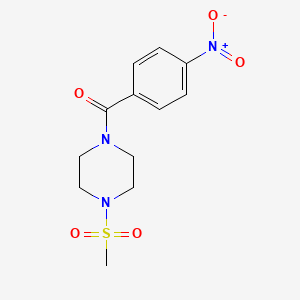![molecular formula C13H16N4O2S B5747693 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide involves inhibition of fungal and cancer cell growth by interfering with essential cellular processes. The compound has been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell death. Additionally, the compound has been found to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have minimal toxicity in vitro and in vivo studies, making it a promising candidate for further development. Additionally, the compound has been found to have a low potential for drug-drug interactions, making it a suitable candidate for combination therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide in lab experiments include its potent antifungal and anticancer activity, low toxicity, and low potential for drug-drug interactions. However, the compound has some limitations, including its limited solubility in water and its high cost of synthesis.
Future Directions
There are several future directions for the research and development of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide. These include the optimization of the synthesis method to reduce the cost of production, the development of new formulations to improve the solubility of the compound, and the evaluation of its potential applications in other fields, such as agriculture and veterinary medicine.
Conclusion:
In conclusion, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide is a promising compound that has potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in detail in this paper. Further research and development of this compound are necessary to fully realize its potential.
Synthesis Methods
The synthesis of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-methoxyaniline with chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.
Scientific Research Applications
The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent antifungal activity against various fungal strains, making it a promising candidate for the development of new antifungal drugs. Additionally, the compound has been found to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-15-16-13(17(9)2)20-8-12(18)14-10-5-4-6-11(7-10)19-3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNKSJJLEFXXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)




![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)